molecular formula C9H14N2O2S B13493594 N-{3-[(methylamino)methyl]phenyl}methanesulfonamide

N-{3-[(methylamino)methyl]phenyl}methanesulfonamide

Cat. No.: B13493594
M. Wt: 214.29 g/mol
InChI Key: YETCEYLJPIKURI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(methylamino)methyl]phenyl}methanesulfonamide typically involves the reaction of 3-[(methylamino)methyl]aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid generated during the process . The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified through crystallization or other suitable methods to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(methylamino)methyl]phenyl}methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{3-[(methylamino)methyl]phenyl}methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[(methylamino)methyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(methylamino)methyl]phenyl}methanesulfonamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-[3-(methylaminomethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-10-7-8-4-3-5-9(6-8)11-14(2,12)13/h3-6,10-11H,7H2,1-2H3

InChI Key

YETCEYLJPIKURI-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CC=C1)NS(=O)(=O)C

Origin of Product

United States

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